Molecular Weight Modulation: Target vs. N‑Methyl Secondary Amide Analog
Substituting the secondary amide 3‑bromo‑2‑fluoro‑N‑methylbenzamide with the tertiary amide target compound increases molecular weight from 232.05 g/mol to 314.19 g/mol . This 82.14 Da increase is primarily due to the addition of the cyclopentylmethyl group, which adds significant steric bulk and lipophilic surface area while also removing the amide hydrogen‑bond donor.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 314.19 g/mol |
| Comparator Or Baseline | 3‑Bromo‑2‑fluoro‑N‑methylbenzamide: 232.05 g/mol |
| Quantified Difference | Δ = +82.14 g/mol (+35.4%) |
| Conditions | Exact mass comparison based on molecular formula and CAS registry data. |
Why This Matters
The >35% increase in molecular weight directly influences membrane permeability, solubility, and target binding, making the target compound fundamentally distinct from the lighter secondary amide in any biological assay or synthetic application.
